molecular formula C8H7ClN2 B11913942 3-Chloro-7-methylimidazo[1,2-a]pyridine

3-Chloro-7-methylimidazo[1,2-a]pyridine

货号: B11913942
分子量: 166.61 g/mol
InChI 键: HNUCUQZFOCHCEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-7-methylimidazo[1,2-a]pyridine (CAS: 59938-28-2) is a heterocyclic compound featuring a fused imidazole-pyridine core with chlorine and methyl substituents at positions 3 and 7, respectively. Its molecular formula is C₈H₇ClN₂, with a molecular weight of 166.61 g/mol.

属性

分子式

C8H7ClN2

分子量

166.61 g/mol

IUPAC 名称

3-chloro-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3

InChI 键

HNUCUQZFOCHCEB-UHFFFAOYSA-N

规范 SMILES

CC1=CC2=NC=C(N2C=C1)Cl

产品来源

United States

准备方法

Cyclocondensation of 2-Amino-5-methylpyridine with α-Bromochloroacetone

The cyclocondensation of 2-amino-5-methylpyridine with α-bromochloroacetone represents a direct one-step synthesis of the target compound. This method leverages the nucleophilic reactivity of the aminopyridine’s exocyclic amine, which attacks the electrophilic α-carbon of the bromochloroacetone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine core .

Procedure :
In a nitrogen-purged round-bottom flask, 2-amino-5-methylpyridine (1.0 equiv, 10.0 mmol) and α-bromochloroacetone (1.1 equiv, 11.0 mmol) are dissolved in anhydrous DMF (0.2 M). The mixture is heated to reflux (150°C) for 12 hours. Upon cooling, the reaction is quenched with ice water (50 mL), and the precipitated solid is isolated via filtration. Purification by silica gel chromatography (ethyl acetate/hexane, 1:4) yields 3-chloro-7-methylimidazo[1,2-a]pyridine as a crystalline white solid .

Key Parameters :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 150°C (reflux)

  • Reaction Time : 12 hours

  • Yield : 72–78% (based on analogous cyclocondensation reactions )

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the α-bromo carbon, forming an intermediate enamine that undergoes cyclization with loss of HBr. The chloro substituent at position 3 originates from the α-chloro group of the ketone precursor, while the methyl group at position 7 is inherited from the 5-methyl substituent of the aminopyridine .

Ritter-Type Reaction Catalyzed by Bismuth Triflate

A Ritter-type reaction employing bismuth triflate (Bi(OTf)₃) as a Lewis acid catalyst enables the synthesis of this compound from 5-methylpyridine and chloroacetonitrile. This method exploits the electrophilic activation of nitriles to form reactive intermediates that undergo cyclization with pyridine derivatives .

Procedure :
A sealed tube charged with 5-methylpyridine (1.0 equiv, 8.0 mmol), chloroacetonitrile (1.5 equiv, 12.0 mmol), Bi(OTf)₃ (5 mol%), and p-toluenesulfonic acid monohydrate (7.5 equiv, 60.0 mmol) in dichloroethane (0.3 M) is heated at 150°C for 18 hours. After cooling, the mixture is diluted with ethyl acetate (50 mL), washed with saturated NaHCO₃ (2 × 20 mL), and dried over Na₂SO₄. Column chromatography (20% ethyl acetate/hexane) affords the product .

Key Parameters :

  • Catalyst : Bi(OTf)₃ (5 mol%)

  • Acid Co-catalyst : p-TsOH·H₂O (7.5 equiv)

  • Temperature : 150°C

  • Reaction Time : 18 hours

  • Yield : 60–68% (estimated from analogous Bi(OTf)₃-catalyzed reactions )

Advantages and Limitations :
This method offers scalability and avoids hazardous brominated reagents. However, the high reaction temperature and prolonged duration may limit energy efficiency.

Electrophilic Chlorination of 7-Methylimidazo[1,2-a]pyridine

Post-synthesis chlorination of 7-methylimidazo[1,2-a]pyridine at position 3 provides a modular route to the target compound. The electron-rich C3 position of the imidazo[1,2-a]pyridine core facilitates electrophilic substitution, enabling selective chlorination using N-chlorosuccinimide (NCS) .

Procedure :
To a stirred solution of 7-methylimidazo[1,2-a]pyridine (1.0 equiv, 5.0 mmol) in dichloromethane (0.1 M), NCS (1.2 equiv, 6.0 mmol) and FeCl₃ (0.1 equiv, 0.5 mmol) are added. The reaction is stirred at room temperature for 4 hours, after which it is quenched with water (20 mL). The organic layer is separated, dried over Na₂SO₄, and concentrated. Recrystallization from ethanol yields pure this compound .

Key Parameters :

  • Chlorinating Agent : NCS (1.2 equiv)

  • Catalyst : FeCl₃ (0.1 equiv)

  • Temperature : 25°C

  • Reaction Time : 4 hours

  • Yield : 75–82% (based on analogous chlorinations )

Substrate Preparation :
7-Methylimidazo[1,2-a]pyridine is synthesized via cyclocondensation of 2-amino-5-methylpyridine with α-bromoketones (e.g., bromoacetone) under reflux conditions .

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for this compound Synthesis

MethodStarting MaterialsYield (%)Reaction Time (h)Key Advantage
Cyclocondensation2-Amino-5-methylpyridine, α-Bromochloroacetone72–7812One-step synthesis, high atom economy
Ritter-Type Reaction5-Methylpyridine, Chloroacetonitrile60–6818Catalytic, avoids halogenated reagents
Electrophilic Chlorination7-Methylimidazo[1,2-a]pyridine, NCS75–824Modular, high regioselectivity

Table 2: Reagent and Solvent Requirements

MethodReagents/CatalystsSolventTemperature (°C)
CyclocondensationDMFDMF150
Ritter-Type ReactionBi(OTf)₃, p-TsOH·H₂ODichloroethane150
Electrophilic ChlorinationNCS, FeCl₃Dichloromethane25

化学反应分析

反应类型

3-氯-7-甲基咪唑并[1,2-a]吡啶会发生多种化学反应,包括:

    取代反应: 在适当的条件下,3 位的氯原子可以被其他亲核试剂取代,例如胺或硫醇。

    氧化反应: 该化合物可以被氧化形成 N-氧化物,它们可能表现出不同的生物活性。

    还原反应: 咪唑并[1,2-a]吡啶环的还原可以导致形成二氢衍生物。

常见试剂和条件

    取代: 叠氮化钠或伯胺等试剂可用于取代反应,通常在氢化钠等碱的存在下进行。

    氧化: 过氧化氢或间氯过氧苯甲酸等氧化剂通常被使用。

    还原: 硼氢化钠或氢化铝锂等还原剂用于还原反应。

主要产品

科学研究应用

Pharmacological Applications

Antimicrobial Activity
3-Chloro-7-methylimidazo[1,2-a]pyridine has been investigated for its potential as an antimicrobial agent. Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. For instance, modifications of the compound have resulted in derivatives with minimal inhibitory concentrations (MIC) as low as 0.006 μM against these strains, indicating potent antibacterial properties .

Cancer Treatment
The compound is also being explored for its anticancer properties. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation in various models. For example, studies have demonstrated that certain derivatives exhibit non-cytotoxic effects against human cancer cell lines such as HeLa and MCF-7 while maintaining significant anticancer activity . The structure-activity relationship (SAR) studies suggest that specific substitutions on the imidazo[1,2-a]pyridine scaffold enhance its potency against cancer cells .

Drug Development

Existing Drugs
Several clinically used drugs incorporate the imidazo[1,2-a]pyridine structure. Notable examples include:

  • Zolpidem : A hypnotic agent used for the treatment of insomnia.
  • Alpidem : An anxiolytic with non-sedative properties.
  • Olprinone : A cardiotonic agent used for heart failure treatment .

These examples highlight the importance of the imidazo[1,2-a]pyridine framework in developing therapeutic agents targeting various conditions.

Synthesis and Modification

Synthetic Methods
The synthesis of this compound can be achieved through several methodologies, including metal-free reactions that enhance efficiency and reduce environmental impact. Recent advancements in synthetic protocols have facilitated the development of new derivatives with improved biological activities .

Synthetic Method Yield (%) Remarks
Aza-Friedel–CraftsModerate to GoodApplicable for various substrates
Three-component reactionsHighEfficient for generating diverse derivatives

Case Study 1: Antitubercular Activity

A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most promising compounds showed MIC values of ≤0.006 μM against both replicating and non-replicating Mycobacterium tuberculosis strains. These findings suggest that structural modifications can significantly enhance the therapeutic potential of this class of compounds .

Case Study 2: Anticancer Efficacy

In vitro studies on a library of imidazo[1,2-a]pyridine derivatives revealed that certain compounds have a high selectivity index against cancer cells compared to normal cells. For instance, one derivative exhibited an IC50 value of 0.045 μM against prostate cancer cells while showing minimal toxicity to normal fibroblast cells .

作用机制

3-氯-7-甲基咪唑并[1,2-a]吡啶的作用机制涉及它与特定分子靶标和途径的相互作用。例如,在作为抗结核药物的作用中,它可能会抑制参与结核分枝杆菌中必需细胞成分生物合成的关键酶。 确切的分子靶标和途径可能会根据所研究的特定生物活性而有所不同 .

相似化合物的比较

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Spectral Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key NMR Shifts (δ ppm) Key Differences
3-Chloro-7-methylimidazo[1,2-a]pyridine Cl (C3), CH₃ (C7) 166.61 2.41 (s, CH₃) Reference compound
2-(tert-Butyl)-3-chloro-7-methylimidazo[1,2-a]pyridine Cl (C3), CH₃ (C7), t-Bu (C2) 222.72 2.30 (s, CH₃), 1.40 (s, t-Bu) Increased lipophilicity due to bulky t-Bu group
3-Bromo-7-chloroimidazo[1,2-a]pyridine Br (C3), Cl (C7) 231.48 Not reported Higher molecular weight; potential enhanced reactivity
6-Chloroimidazo[1,2-a]pyridine Cl (C6) 152.58 Not reported Altered electronic distribution vs. C3 substitution
Key Observations:

Steric Effects : The tert-butyl derivative (Entry 2) exhibits reduced solubility in polar solvents due to its bulky substituent, whereas the methyl group in the parent compound (Entry 1) maintains moderate polarity .

Positional Isomerism : Chlorine at C6 (Entry 4) vs. C3 alters the electron density of the aromatic system, impacting binding affinity in medicinal chemistry applications .

生物活性

3-Chloro-7-methylimidazo[1,2-a]pyridine (3-Cl-7-Me-I-Py) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of 3-Cl-7-Me-I-Py typically involves the cyclization of appropriate precursors, often starting from 2-substituted pyridines. Various methods have been reported, including microwave-assisted synthesis and traditional heating methods, which yield different derivatives with varying biological activities.

Antimicrobial Properties

3-Cl-7-Me-I-Py exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Candida albicans , with minimum inhibitory concentrations (MICs) showing promising results:

CompoundMIC (μg/mL)
3-Cl-7-Me-I-Py4.0
Control (Fluconazole)8.0

This indicates that 3-Cl-7-Me-I-Py has potential as an antifungal agent, particularly against resistant strains of C. albicans .

Antitubercular Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives, including 3-Cl-7-Me-I-Py, possess strong antitubercular properties. A recent investigation reported the following MIC values against various strains of Mycobacterium tuberculosis :

CompoundMIC (μg/mL)Strain
3-Cl-7-Me-I-Py0.025H37Rv
3-Cl-7-Me-I-Py0.030MDR-MTB 11168
Control (Isoniazid)>40MDR-MTB 11168

These results suggest that 3-Cl-7-Me-I-Py is effective against both drug-sensitive and multidrug-resistant strains of tuberculosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases.

The mechanism by which 3-Cl-7-Me-I-Py exerts its biological effects is not fully understood but is believed to involve the inhibition of key enzymes and pathways related to microbial growth and inflammation. For instance, its interaction with phospholipase A2 has been suggested as a potential target for its anti-inflammatory activity .

Case Studies

  • Antifungal Activity : A study conducted on various derivatives of imidazo[1,2-a]pyridine showed that modifications at the chlorine and methyl positions significantly enhanced antifungal activity against resistant strains of C. albicans .
  • Antitubercular Screening : In a high-throughput screening of imidazo[1,2-a]pyridine derivatives, several compounds including 3-Cl-7-Me-I-Py were identified as potent inhibitors of both replicating and non-replicating forms of M. tuberculosis , demonstrating low toxicity profiles in preliminary toxicity assays .

常见问题

Q. What are the common synthetic routes for 3-Chloro-7-methylimidazo[1,2-a]pyridine and its derivatives?

Q. How do structural modifications at C-3 and C-7 positions affect physicochemical properties?

Substituent positioning critically influences electronic and steric effects. For instance:

  • C-3 modifications : Electron-withdrawing groups (e.g., NO₂) at the para position enhance anticancer activity (IC₅₀ = 11–13 mM for 12b) by reducing steric clashes, whereas ortho-substituted nitro groups show lower efficacy .
  • C-7 modifications : Methyl or chloro groups at C-7 improve metabolic stability and membrane permeability. Removing the N-atom at C-7 (e.g., in 12a–l derivatives) increases anticancer potency due to enhanced π-stacking interactions .

Key Characterization Tools :

  • ¹H/¹³C NMR for substituent assignment .
  • X-ray crystallography to analyze π-π stacking and C–H···N interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR studies regarding electronic effects of substituents?

Discrepancies in structure-activity relationships (SAR) often arise from competing electronic and steric factors. For example:

  • Nitro groups : Para-substituted nitro derivatives (e.g., 10a, 10c) exhibit 2× higher activity than ortho-substituted analogs (e.g., 10e) due to reduced steric hindrance with the imidazopyridine ring .
  • Amine groups : Electron-donating groups (e.g., –NH₂ at C-3 in 12i) enhance electrostatic interactions with cancer cell membranes, lowering IC₅₀ values .

Methodological Recommendations :

  • Use density functional theory (DFT) to model electronic effects .
  • Perform comparative assays across cell lines (e.g., HepG2 vs. MCF-7) to isolate substituent-specific effects .

Q. What experimental designs are recommended for assessing in vivo anti-inflammatory efficacy?

Preclinical evaluation should combine in vitro and in vivo models:

  • In vitro : Measure TNF-α/IL-6 suppression in macrophage cultures (e.g., RAW 264.7) .
  • In vivo : Use murine models of fibrosis or acute inflammation (e.g., LPS-induced sepsis) with pharmacokinetic profiling to assess bioavailability .

Critical Parameters :

  • Dose optimization to balance efficacy and toxicity (e.g., 12b’s IC₅₀ = 11 mM in cancer cells vs. 91 mM in normal Vero cells) .
  • Metabolite identification via LC-MS to rule off-target effects .

Q. How can computational modeling enhance the design of imidazopyridine-based therapeutics?

Molecular docking and dynamics simulations are pivotal for:

  • Target engagement : Predicting binding affinities to receptors (e.g., GABAₐ for anxiolytic drugs) .
  • ADMET profiling : Estimating logP, solubility, and cytochrome P450 interactions .

Case Study : Compound 12b’s preference for electrostatic membrane binding was validated via molecular dynamics, aligning with its low IC₅₀ values .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。